molecular formula C9H15NO4 B588915 2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) CAS No. 135635-22-2

2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI)

Cat. No.: B588915
CAS No.: 135635-22-2
M. Wt: 201.222
InChI Key: STDNVOMOZFTVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) is a heterocyclic compound with a complex structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) involves multiple steps. One common method includes the reaction of a pyranone derivative with an ethoxy group and a hydroxymethyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-3(6H)-one derivatives: Compounds with similar core structures but different substituents.

    Ethoxy-substituted heterocycles: Compounds with ethoxy groups attached to heterocyclic rings.

Uniqueness

2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

135635-22-2

Molecular Formula

C9H15NO4

Molecular Weight

201.222

IUPAC Name

(2-ethoxy-5-methoxyimino-2H-pyran-6-yl)methanol

InChI

InChI=1S/C9H15NO4/c1-3-13-9-5-4-7(10-12-2)8(6-11)14-9/h4-5,8-9,11H,3,6H2,1-2H3

InChI Key

STDNVOMOZFTVGU-UHFFFAOYSA-N

SMILES

CCOC1C=CC(=NOC)C(O1)CO

Synonyms

2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.